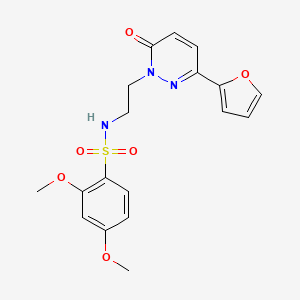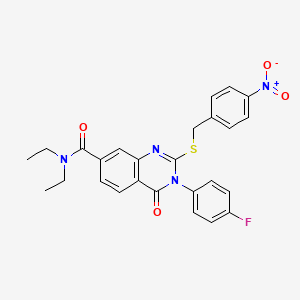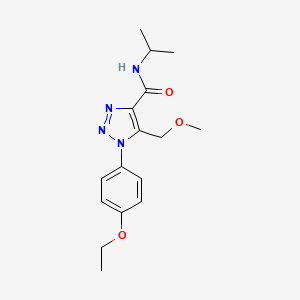![molecular formula C16H20ClN5OS B2453957 N-ciclohexilacetamida de 2-{[4-amino-5-(4-clorofenil)-4H-1,2,4-triazol-3-il]sulfanil} CAS No. 540498-91-7](/img/structure/B2453957.png)
N-ciclohexilacetamida de 2-{[4-amino-5-(4-clorofenil)-4H-1,2,4-triazol-3-il]sulfanil}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide is a useful research compound. Its molecular formula is C16H20ClN5OS and its molecular weight is 365.88. The purity is usually 95%.
BenchChem offers high-quality 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividades Antimicrobianas
Los derivados de 1,2,4-triazol se han encontrado que poseen actividades antimicrobianas . Pueden utilizarse como agentes antimicrobianos debido a su perfil de seguridad y alto índice terapéutico .
Aplicaciones Antifúngicas
Estos compuestos han mostrado potente actividad antifúngica contra Candida albicans y Candida glabrata . Pueden utilizarse en el tratamiento de infecciones fúngicas locales y sistémicas, que se observan con frecuencia en pacientes inmunocomprometidos .
Propiedades Antivirales
Los azoles, una clase de compuestos que incluye los 1,2,4-triazoles, se utilizan ampliamente como fármacos antirretrovirales . Pueden utilizarse en el tratamiento de infecciones virales.
Propiedades Antioxidantes
Algunos derivados de aminotiazol, que son estructuralmente similares a los 1,2,4-triazoles, han demostrado actividad antioxidante . Pueden utilizarse para inhibir la formación de radicales libres dañinos en el cuerpo.
Efectos Analgésicos y Antiinflamatorios
Los derivados de tiazol, que son estructuralmente similares a los 1,2,4-triazoles, se han encontrado que poseen propiedades analgésicas y antiinflamatorias . Pueden utilizarse en el tratamiento del dolor y la inflamación.
Propiedades Antitumorales o Citotóxicas
Los tiazoles se encuentran en muchos compuestos biológicamente activos potentes, como la Tiazofurina, un fármaco antineoplásico . Pueden utilizarse en el tratamiento de varios tipos de cáncer.
Efectos Neuroprotectores
El tiazol es un material parental para varios compuestos químicos, incluyendo fármacos de azufre, biocidas, fungicidas, colorantes y aceleradores de reacciones químicas . También ayuda en el funcionamiento normal del sistema nervioso mediante su papel en la síntesis de neurotransmisores, como la acetilcolina .
Aplicaciones en la Protección de Cultivos
Los conazoles, una clase importante de fármacos basados en azoles que incluyen los 1,2,4-triazoles, tienen aplicaciones en la protección de cultivos . Pueden utilizarse para proteger los cultivos de diversas enfermedades.
Propiedades
IUPAC Name |
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5OS/c17-12-8-6-11(7-9-12)15-20-21-16(22(15)18)24-10-14(23)19-13-4-2-1-3-5-13/h6-9,13H,1-5,10,18H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDZOFBFRBBIOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 3,4,5-triethoxybenzoate](/img/structure/B2453874.png)
![2-(3,5-dimethylphenyl)-4-(3-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2453877.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2453879.png)


![N-ethyl-1-(3-methoxypropyl)-9-methyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2453883.png)
![4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2453884.png)
![4-(Benzylsulfonyl)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2453887.png)




![(Z)-3,4,5-trimethoxy-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2453896.png)
![3-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2453897.png)
